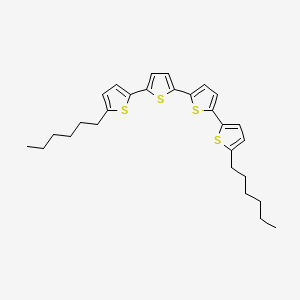

5,5'''-Dihexyl-2,2':5',2'':5'',2'''-quaterthiophene

Descripción general

Descripción

5,5’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene is a dihexyl quarterthiophene derivative . It can be used as a donor-acceptor molecule in organic electronic devices . It has a field mobility of 0.23 cm²/Vs and acts as an active layer in semiconductors .

Synthesis Analysis

The synthesis of similar compounds like 5,5’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene often involves nickel catalyzed coupling reactions . For instance, 2,2’:5’,2’'-Terthiophene can be prepared by a nickel catalyzed coupling reaction of Grignard’s reagent derived from 2-bromothiophene and magnesium .Molecular Structure Analysis

The molecular formula of 5,5’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene is C28H34S4 . The InChI code is 1S/C28H38S4/c1-3-5-7-9-11-21-13-15-23 (29-21)25-17-19-27 (31-25)28-20-18-26 (32-28)24-16-14-22 (30-24)12-10-8-6-4-2/h13-20,29-32H,3-12H2,1-2H3 .Chemical Reactions Analysis

As a dihexyl quarterthiophene derivative, 5,5’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene can participate in various chemical reactions. It can act as a donor-acceptor molecule in organic electronic devices .Physical And Chemical Properties Analysis

5,5’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene is a solid at room temperature . It is soluble in chlorobenzene and slightly soluble in chloroform and methylene chloride . The HOMO and LUMO orbital energies are 5.2 eV and 2.9 eV, respectively .Aplicaciones Científicas De Investigación

Fotovoltaica Orgánica (OPV)

En el campo de la energía solar, este derivado de cuatertiofeno sirve como material donante de electrones para dispositivos OPV . Su capacidad para absorber la luz y convertirla en energía eléctrica se aprovecha para mejorar la eficiencia de conversión de potencia de las células solares.

Transistores de Película Delgada Orgánica (OTFT)

La alta movilidad de campo del compuesto es ventajosa en la fabricación de OTFT . Los OTFT son componentes esenciales en varios dispositivos electrónicos, incluidos pantallas y sensores, debido a sus características delgadas, livianas y flexibles.

Fotónica

En fotónica, los materiales que pueden manipular y transmitir luz son cruciales. Las propiedades ópticas de este derivado de cuatertiofeno, como su absorción de longitud de onda máxima, sugieren que podría ser útil en dispositivos fotónicos que requieren materiales con características específicas de absorción y emisión de luz .

Semiconductores de Cristal Líquido

Las propiedades estructurales de 5,5’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene lo convierten en un candidato para su uso en semiconductores de cristal líquido, que son integrales a las pantallas en monitores, televisores y otros dispositivos electrónicos .

Mecanismo De Acción

Target of Action

5,5’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene is primarily used in the field of organic electronics, specifically in organic field-effect transistors (OFETs) . Its primary target is the active layer in semiconductors .

Mode of Action

This compound acts as a donor-acceptor molecule in organic electronic devices . It interacts with its targets by contributing to the charge transport in the active layer of the semiconductor .

Biochemical Pathways

As an organic semiconductor, 5,5’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene doesn’t directly interact with biological pathways. Instead, it plays a crucial role in the electronic pathways of OFETs, affecting the charge transport and overall performance of the device .

Result of Action

The use of 5,5’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene in OFETs can result in improved device performance. It contributes to the field mobility of the device, a key parameter in semiconductor performance .

Action Environment

The action of 5,5’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene can be influenced by various environmental factors. For instance, the storage temperature can affect its stability . Furthermore, the performance of the OFETs can be influenced by factors such as the quality of the active layer, the device architecture, and the operating conditions .

Análisis Bioquímico

Biochemical Properties

5,5’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene plays a significant role in biochemical reactions, particularly in the context of organic electronics. It interacts with various enzymes, proteins, and other biomolecules, facilitating charge transport and enhancing the efficiency of electronic devices. The compound’s interaction with biomolecules is primarily through π-π stacking and van der Waals forces, which stabilize the molecular structure and improve its semiconducting properties .

Cellular Effects

The effects of 5,5’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to facilitate charge transport can impact the electrical properties of cells, potentially altering their physiological responses. Additionally, it may affect the expression of genes involved in metabolic pathways, thereby influencing cellular metabolism .

Molecular Mechanism

At the molecular level, 5,5’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. The compound’s conjugated π-electron system allows it to interact with nucleic acids, potentially influencing gene expression. These interactions are crucial for its role in organic electronic devices, where it enhances charge transport and device performance .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5,5’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but prolonged exposure to light and oxygen can lead to degradation. This degradation can affect its semiconducting properties and, consequently, its performance in electronic devices .

Dosage Effects in Animal Models

The effects of 5,5’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene vary with different dosages in animal models. At low doses, the compound may enhance cellular function by improving charge transport and metabolic efficiency. At high doses, it can exhibit toxic or adverse effects, potentially disrupting cellular processes and causing oxidative stress. These threshold effects are crucial for determining the optimal dosage for its application in organic electronics .

Metabolic Pathways

5,5’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s presence can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism. Understanding these metabolic pathways is essential for optimizing its use in organic electronic devices and ensuring its biocompatibility .

Transport and Distribution

Within cells and tissues, 5,5’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation, which are critical for its function in electronic devices. The compound’s ability to efficiently transport charges is enhanced by its interaction with cellular transporters, ensuring its effective distribution within the cellular environment .

Subcellular Localization

The subcellular localization of 5,5’‘’-Dihexyl-2,2’:5’,2’‘:5’‘,2’‘’-quaterthiophene is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it can exert its effects. Understanding its subcellular localization is crucial for optimizing its performance in organic electronic devices and ensuring its compatibility with cellular processes .

Propiedades

IUPAC Name |

2-hexyl-5-[5-[5-(5-hexylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34S4/c1-3-5-7-9-11-21-13-15-23(29-21)25-17-19-27(31-25)28-20-18-26(32-28)24-16-14-22(30-24)12-10-8-6-4-2/h13-20H,3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGJQHEPGNCWZRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(S1)C2=CC=C(S2)C3=CC=C(S3)C4=CC=C(S4)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H34S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201222342 | |

| Record name | 5,5′′′-Dihexyl-2,2′:5′,2′′:5′′,2′′′-quaterthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201222342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

498.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

132814-92-7 | |

| Record name | 5,5′′′-Dihexyl-2,2′:5′,2′′:5′′,2′′′-quaterthiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=132814-92-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5,5′′′-Dihexyl-2,2′:5′,2′′:5′′,2′′′-quaterthiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201222342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of using 5,5′′′-Dihexyl-2,2′:5′,2′′:5′′,2′′′-quaterthiophene in conjunction with graphene in the presented research?

A1: The research explores the use of 5,5′′′-Dihexyl-2,2′:5′,2′′:5′′,2′′′-quaterthiophene (HEX-4T-HEX) as an organic semiconductor inkjet-printed onto graphene to create photosensitive junctions []. These junctions form the basis for potential applications in photonics and electronics. HEX-4T-HEX is a suitable candidate due to its semiconducting properties and its ability to be deposited using inkjet printing, allowing for precise and scalable device fabrication.

Q2: How does UV treatment affect the interaction between graphene and 5,5′′′-Dihexyl-2,2′:5′,2′′:5′′,2′′′-quaterthiophene?

A2: The research highlights that UV treatment of the graphene surface prior to the deposition of HEX-4T-HEX plays a crucial role in the fabrication process []. The UV treatment alters the hydrophobic properties of graphene, influencing its interaction with the organic molecule and impacting the performance of the resulting junction. This modification likely affects the adhesion and morphology of the printed HEX-4T-HEX on the graphene surface.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-Cyano-4-methyl-1-(2,4,6-trimethyl-phenyl)-1H-pyrrol-2-YL]-acetamide](/img/structure/B1354744.png)